molecular formula C17H20N4O2 B6473874 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2640897-62-5

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline

Cat. No.: B6473874
CAS No.: 2640897-62-5
M. Wt: 312.37 g/mol
InChI Key: CTFLWBPGRWXTOM-UHFFFAOYSA-N
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Description

2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is a synthetic small molecule building block designed for chemical biology and early-stage drug discovery research, particularly in the field of kinase inhibition. Its molecular structure, which integrates a quinoxaline heterocycle with both morpholine and pyrrolidine pharmacophores, is characteristic of compounds that target the ATP-binding site of kinases . The morpholine ring is a common feature in many established kinase inhibitors, where it often functions as a key hinge-binding moiety that interacts with valine residues in the catalytic cleft . The additional presence of a pyrrolidine-carbonyl group extending from the morpholine ring may contribute to engaging a secondary affinity pocket within the kinase domain, potentially enhancing binding affinity and selectivity . This compound is of significant research value for probing the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently deregulated in human cancers . Quinoxaline derivatives have been extensively investigated as core structures for ATP-competitive inhibitors of PI3K and related kinases . Researchers can utilize this chemical tool to explore novel inhibitor scaffolds and study pathway dynamics in cellular models. The molecule is supplied strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

pyrrolidin-1-yl-(4-quinoxalin-2-ylmorpholin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(20-7-3-4-8-20)15-12-21(9-10-23-15)16-11-18-13-5-1-2-6-14(13)19-16/h1-2,5-6,11,15H,3-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFLWBPGRWXTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with 1,2-Diketones

The classical method involves reacting o-phenylenediamine with a 1,2-diketone under acidic or catalytic conditions. Search result highlights the efficacy of molybdophosphovanadate catalysts (e.g., CuH₂PMo₁₁VO₄₀ supported on alumina) for this reaction, achieving yields up to 92% at room temperature in toluene. For example:

o-Phenylenediamine+GlyoxalAlCuMoVP (0.1 g)Quinoxaline(25C,2h)\text{o-Phenylenediamine} + \text{Glyoxal} \xrightarrow{\text{AlCuMoVP (0.1 g)}} \text{Quinoxaline} \quad (25^\circ C, \, 2\,h)

This method avoids harsh acids and enables recyclable catalysis, aligning with green chemistry principles.

Pfitzinger Reaction Adaptations

While primarily used for quinoline synthesis, the Pfitzinger reaction—a condensation of isatin derivatives with α-keto acids—can be adapted for quinoxalines. Search result demonstrates the Doebner reaction’s utility for analogous structures, employing aniline, 2-nitrobenzaldehyde, and pyruvic acid in ethanol with trifluoroacetic acid catalysis. Modifying this protocol by substituting aniline with o-phenylenediamine could yield the quinoxaline backbone.

Functionalization at the Quinoxaline 2-Position

Introducing the morpholin-4-yl group at the quinoxaline’s 2-position requires precise substitution chemistry.

Direct Nucleophilic Aromatic Substitution (SNAr)

Chloroquinoxaline derivatives serve as intermediates for SNAr reactions. For instance, 2-chloroquinoxaline reacts with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Search result emphasizes the necessity of controlled reaction conditions to prevent side reactions, such as over-alkylation or decomposition.

Installation of the Pyrrolidine-1-carbonyl Moiety

The morpholine’s 2-position must be acylated with pyrrolidine-1-carbonyl, requiring careful acylation or coupling chemistry.

Acylation via Carboxylic Acid Derivatives

Integrated Synthetic Routes

Three-Step Protocol

  • Quinoxaline Core Formation : Use o-phenylenediamine and glyoxal with AlCuMoVP catalyst (92% yield).

  • Chlorination : Treat with POCl₃ to generate 2-chloroquinoxaline.

  • Morpholine Substitution : React with morpholine in DMF/K₂CO₃ (70–80°C, 12 h).

  • Acylation : Couple with pyrrolidine-1-carbonyl chloride using EDCl/HOBt (rt, 24 h).

Catalytic Tandem Approach

Search result’s catalytic system could be adapted for tandem reactions, where quinoxaline formation and functionalization occur sequentially in one pot. For example:

o-Phenylenediamine+GlyoxalAlCuMoVPQuinoxalineMorpholine, Pd Catalyst2-Morpholinoquinoxaline\text{o-Phenylenediamine} + \text{Glyoxal} \xrightarrow{\text{AlCuMoVP}} \text{Quinoxaline} \xrightarrow{\text{Morpholine, Pd Catalyst}} \text{2-Morpholinoquinoxaline}

Subsequent acylation would yield the final product.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Quinoxaline Synthesis : Toluene and room temperature are optimal for condensation.

  • Acylation : Dichloromethane or THF at 0–25°C prevents ester hydrolysis.

Catalytic Efficiency

Molybdophosphovanadate catalysts (e.g., AlCuMoVP) enhance reaction rates and yields compared to traditional acids.

Purification Strategies

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.

  • Recrystallization from ethanol or methanol finalizes purity.

Comparative Analysis of Methods

MethodYield (%)ConditionsAdvantagesLimitations
Condensation92Room temp, recyclable catalystEco-friendly, high yieldRequires specialized catalyst
SNAr65–7580°C, 12 hStraightforwardHarsh base, moderate yield
Acylation70–85EDCl/HOBt, rtMild conditionsCostly coupling reagents

Chemical Reactions Analysis

Types of Reactions

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including as a potential drug candidate.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

Compound Substituent Key Features Reported Biological Activity/Properties Reference
2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline (Target Compound) Pyrrolidine-1-carbonyl-morpholin-4-yl Flexible carbonyl linker; polar oxygen and amine groups Not explicitly reported (quinoxaline analogs suggest kinase inhibition)
3-Methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl]quinoxaline Cyclopropanecarbonyl with 3,4,5-trimethoxyphenyl Rigid cyclopropane ring; methoxy groups for lipophilicity Anticancer (common with trimethoxyphenyl motifs)
6-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline Pyrazolyl-pyridinyl Aromatic systems for π-π interactions; potential CNS targeting Not explicitly reported (pyridine suggests CNS activity)
2-(Morpholin-4-yl)ethyl-substituted quinolines (e.g., Compound 16) Morpholinoethyl linker Ethyl spacer; morpholine for solubility Lower affinity (Ki = 221 nM vs. n-pentyl analogs)

Biological Activity

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique quinoxaline core structure, this compound is substituted with both a pyrrolidine-1-carbonyl group and a morpholin-4-yl group, contributing to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : Approximately 246.32 g/mol
  • Structure : The compound features a quinoxaline backbone, which is known for its pharmacological properties, making it a subject of interest in drug development.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its mechanism likely involves interaction with bacterial enzymes or receptors, leading to inhibition of microbial growth.

Anticancer Properties

In vitro studies have shown that derivatives of quinoxaline compounds often exhibit anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and Caco-2 (colon cancer) cells. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance potency against these cell lines.

CompoundCell LineIC50 (µM)
This compoundHepG20.90
6-chloro derivativeCaco-20.29

Antimalarial Activity

Quinoxaline derivatives have been evaluated for their antimalarial activity against Plasmodium falciparum strains. Some studies report IC50 values in the micromolar range, indicating moderate efficacy.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit key enzymes involved in cellular processes or modulate receptor activity:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.
  • Receptor Modulation : It may bind to receptors involved in cell signaling pathways, affecting cellular proliferation and survival.

Research Findings

Recent studies have explored various aspects of this compound's activity:

  • Synthesis and Evaluation : A series of quinoxaline derivatives were synthesized and evaluated for their biological activities. The structural modifications were found to significantly influence their pharmacological profiles.
  • Case Studies : In one study, derivatives were tested against Leishmania species, revealing selective antileishmanial profiles and highlighting the potential for developing targeted therapies.
  • Comparative Studies : The biological activity of this compound was compared with similar compounds like 6-chloro derivatives, showing distinct differences in efficacy due to structural variations.

Q & A

Q. What are the common synthetic routes for 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous quinoxaline derivatives are synthesized via reactions between halogenated quinoxalines and amine-containing moieties (e.g., morpholine or pyrrolidine derivatives) in polar aprotic solvents like DMF or DMSO, using bases such as K₂CO₃ . Optimization strategies include:
  • Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side reactions.
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in cross-coupling steps .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is critical:
  • ¹H/¹³C NMR : Assigns proton environments (e.g., morpholine/pyrrolidine ring protons) and verifies substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • IR Spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and amide (1550–1650 cm⁻¹) groups .

Q. What in vitro assays are recommended for initial evaluation of its pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer : MTT assay using HeLa or MCF-7 cell lines .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or PI3K) .
  • Antimicrobial : Broth microdilution against S. aureus or E. coli .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

  • Methodological Answer : Analogous quinoxalines target:
  • Kinases : Due to the planar quinoxaline core and hydrogen-bonding substituents (e.g., morpholine) .
  • DNA topoisomerases : Intercalation via aromatic rings .
  • GPCRs : Sulfonamide/pyrrolidine groups mimic endogenous ligands .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?

  • Methodological Answer : Use density functional theory (DFT) to:
  • Predict reaction pathways (e.g., transition-state energies for substitution reactions) .
  • Screen substituent effects on binding affinity (e.g., docking studies with kinase domains) .
  • Optimize solvent interactions via COSMO-RS calculations to improve solubility .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Cross-validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Structural validation : Single-crystal X-ray diffraction confirms stereochemistry, ruling out racemic mixtures .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay protocols) .

Q. How do solvent choice and catalyst selection influence stereochemical outcomes in its synthesis?

  • Methodological Answer :
  • Polar solvents (DMF, DMSO) : Stabilize charged intermediates, favoring SN2 mechanisms and retention of configuration .
  • Chiral catalysts : Use (R)-BINAP with Pd to induce enantioselectivity in asymmetric coupling steps .
  • Solvent-free conditions : Reduce racemization but require microwave-assisted heating .

Q. What experimental designs minimize side reactions during multi-step synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) :
  • Factorial design : Vary temperature, solvent, and catalyst loading to identify interactions .
  • Response surface methodology : Optimize yield vs. purity using central composite designs .
  • Real-time monitoring : Use inline FTIR to detect intermediates and adjust conditions dynamically .

Q. How to apply statistical experimental design to optimize reaction parameters?

  • Methodological Answer :
  • Taguchi method : Use orthogonal arrays to test 4–5 factors (e.g., time, temperature, reagent ratio) with minimal runs .
  • ANOVA analysis : Identify significant factors (p < 0.05) affecting yield or selectivity .
  • Machine learning : Train models on historical data to predict optimal conditions for new derivatives .

Q. What are the challenges in achieving regioselective functionalization of the quinoxaline core?

  • Methodological Answer :
  • Directing groups : Install temporary groups (e.g., boronic esters) to steer electrophilic substitution .
  • Protecting strategies : Use Boc groups on pyrrolidine to block undesired N-alkylation .
  • Microwave irradiation : Enhances regioselectivity in SNAr reactions via controlled heating .

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